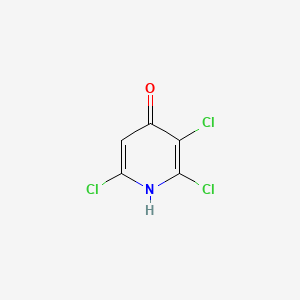

Pyridinol, 2,3,6-trichloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridinol, 2,3,6-trichloro-: It is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This compound is known for its high toxicity and persistence in the environment, making it a significant pollutant . It is an acidic compound with a pKa of 4.55 and has high water solubility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridinol, 2,3,6-trichloro- can be synthesized through the degradation of chlorpyrifos and triclopyr. The degradation process involves hydrolytic and photolytic mechanisms . Microbial degradation is also a viable method, with certain bacterial strains capable of metabolizing chlorpyrifos and triclopyr into pyridinol, 2,3,6-trichloro- .

Industrial Production Methods: Industrial production of pyridinol, 2,3,6-trichloro- typically involves the use of degrading bacteria such as Enterobacter B-14 . These bacteria can convert chlorpyrifos into pyridinol, 2,3,6-trichloro- under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions: Pyridinol, 2,3,6-trichloro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of intermediate metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and certain oxidizing agents.

Reduction: Reducing agents such as hydrogen gas can be used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorinated and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Pyridinol, 2,3,6-trichloro- has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving chlorinated pyridines.

Biology: The compound is studied for its effects on microbial degradation pathways.

Medicine: Research is ongoing to understand its cytotoxic and estrogenic activities.

Industry: It is used in the development of bioremediation techniques for contaminated soils and water.

Mecanismo De Acción

The mechanism of action of pyridinol, 2,3,6-trichloro- involves its interaction with various molecular targets:

Cytotoxicity: It exhibits cytotoxic effects by generating reactive oxygen species (ROS) and inducing apoptosis.

Estrogenic Activity: The compound has been shown to have estrogenic effects, although significantly less potent than natural estrogens.

Microbial Degradation: It is metabolized by certain bacteria through hydrolytic-oxidative dechlorination and denitrification pathways.

Comparación Con Compuestos Similares

Pyridinol, 2,3,6-trichloro- can be compared with other similar compounds such as:

Chlorpyrifos: The parent compound from which pyridinol, 2,3,6-trichloro- is derived.

Triclopyr: Another parent compound that degrades into pyridinol, 2,3,6-trichloro-.

2,3,5-Trichloropyridine: A structurally similar compound with different chemical properties.

Uniqueness: Pyridinol, 2,3,6-trichloro- is unique due to its high toxicity, persistence in the environment, and its role as a significant pollutant .

Propiedades

IUPAC Name |

2,3,6-trichloro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-3-1-2(10)4(7)5(8)9-3/h1H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZJMRPXPQUICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C(C1=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151309 |

Source

|

| Record name | Pyridinol, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116184-17-9 |

Source

|

| Record name | Pyridinol, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116184179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinol, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)

![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)

![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)